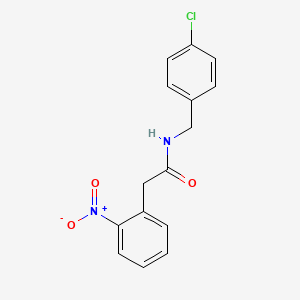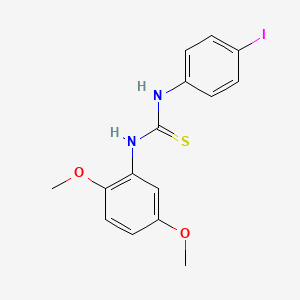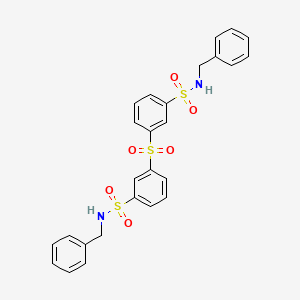
3,3'-sulfonylbis(N-benzylbenzenesulfonamide)
Übersicht
Beschreibung
Sulfonamide compounds, including structures similar to "3,3'-sulfonylbis(N-benzylbenzenesulfonamide)," have been extensively studied for their pharmacological activities and molecular interactions. These compounds are crucial in medicinal chemistry due to their antitumor, antibacterial, and enzyme inhibition properties (Owa et al., 2002).
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For instance, Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showing the versatility of sulfonamide synthesis methods (Katritzky et al., 2007).
Molecular Structure Analysis
Studies on N-phenylbenzenesulfonamide by Govindarasu et al. (2014) using spectroscopic and density functional theory (DFT) calculations reveal detailed insights into the molecular structure and electronic properties of sulfonamide compounds (Govindarasu et al., 2014).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds, including their ability to form various chemical bonds and undergo transformations, has been documented. For example, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali to form different products showcases the chemical versatility of sulfonamides (Dohmori, 1964).
Physical Properties Analysis
The synthesis and characterization of sulfonamide derivatives provide insights into their physical properties. Abbasi et al. (2019) investigated new sulfonamides for their enzyme inhibitory potential, highlighting the importance of structural features in determining physical and biological activities (Abbasi et al., 2019).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as their reactivity, stability, and interaction with biological targets, are key areas of research. Studies by Zhou et al. (2017) on the generation of benzosultams via a radical process with sulfur dioxide insertion demonstrate the chemical reactivity and potential applications of sulfonamide derivatives in synthesizing novel compounds (Zhou et al., 2017).
Wissenschaftliche Forschungsanwendungen
Radical Processes and Sulfur Dioxide Insertion
Research demonstrates the utilization of sulfonamides in the generation of benzosultams through radical processes involving the insertion of sulfur dioxide. This method facilitates the efficient production of sulfonated benzosultams, highlighting the versatility of sulfonamides in synthetic organic chemistry and potential applications in material science and pharmaceuticals (Zhou, Xia, & Wu, 2017).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for their antitumor properties, with certain compounds advancing to clinical trials due to their potent cell cycle inhibitory effects. This research underscores the therapeutic potential of sulfonamides in oncology, particularly in the development of novel anticancer agents (Owa et al., 2002).
Pro-apoptotic Effects in Cancer Cells
Studies on sulfonamide derivatives have shown significant pro-apoptotic effects in cancer cells, mediated through the activation of specific signaling pathways. This highlights the potential of sulfonamides in the design of targeted cancer therapies (Cumaoğlu et al., 2015).
Chiral Fluorinating Agents
Sulfonamides have been employed in the synthesis of novel chiral fluorinating agents, indicating their utility in the creation of enantioselective compounds. Such agents are crucial in various fields of chemistry, including pharmaceuticals and agrochemicals (Sun, Liu, & Tang, 2008).
Carbonic Anhydrase Inhibition
Research into benzene- and tetrafluorobenzenesulfonamides, obtained via click chemistry, has revealed their efficacy as inhibitors of carbonic anhydrase isozymes. This is particularly relevant in the development of treatments for conditions such as glaucoma, edema, and certain neurological disorders (Pala et al., 2014).
Supramolecular Chemistry and Chiral Discrimination
The study of N-phenylbenzenesulfonamides has provided insights into their preferential conformations and intermolecular hydrogen bonding, contributing to the understanding of supramolecular assemblies and chiral discrimination in crystalline structures. This is critical for the design of molecular materials with specific optical and electronic properties (Kikkawa et al., 2019).
Eigenschaften
IUPAC Name |
N-benzyl-3-[3-(benzylsulfamoyl)phenyl]sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S3/c29-35(30,23-13-7-15-25(17-23)36(31,32)27-19-21-9-3-1-4-10-21)24-14-8-16-26(18-24)37(33,34)28-20-22-11-5-2-6-12-22/h1-18,27-28H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEYVZGXTLYBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
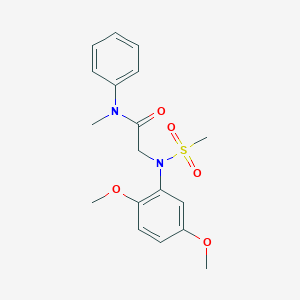

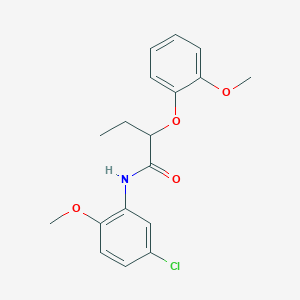
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

